molecular formula C10H13NO2 B3257938 (R)-2-(dimethylamino)-2-phenylacetic acid CAS No. 29810-09-1

(R)-2-(dimethylamino)-2-phenylacetic acid

Cat. No. B3257938
CAS RN: 29810-09-1
M. Wt: 179.22 g/mol
InChI Key: MLOBRLOZPSSKKO-SECBINFHSA-N
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Description

The compound is an amino acid derivative, containing both an amino group (specifically a dimethylamino group) and a carboxylic acid group . It also contains a phenyl group, which is a common functional group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amino acids can generally be synthesized through various methods . One approach involves reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely involve the phenyl group attached to the alpha carbon (the carbon adjacent to the carboxylic acid group), and the dimethylamino group attached to the same alpha carbon .


Chemical Reactions Analysis

The compound, being an amino acid derivative, might undergo reactions typical of amino acids. These could include reactions at the carboxylic acid group or at the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Amino acids generally have both hydrophilic (water-loving) and hydrophobic (water-avoiding) properties, due to their amino and carboxylic acid groups .

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, in biological systems, amino acids can act as neurotransmitters or precursors to neurotransmitters .

Safety and Hazards

As with any chemical compound, handling “®-2-(dimethylamino)-2-phenylacetic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound could be vast, ranging from its potential applications in medicine, to its use in chemical synthesis, to a deeper understanding of its properties .

properties

IUPAC Name

(2R)-2-(dimethylamino)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOBRLOZPSSKKO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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